REACTION_CXSMILES
|
O[C:2]1[C:7]([CH3:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.P(Br)(Br)([Br:12])=O>>[Br:12][C:2]1[C:7]([CH3:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(N=C1C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
TEMPERATURE
|
Details
|
The distillate is refluxed with phosphorus tribromide for several hours
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
EXTRACTION
|
Details
|
the product extracted with ether
|
Type
|
CUSTOM
|
Details
|
the ether removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(N=C1C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |